6-Chloro-1,6-diazabicyclo[3.1.0]hexane
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Overview
Description
6-Chloro-1,6-diazabicyclo[3.1.0]hexane is a heterocyclic compound containing nitrogen and chlorine atoms. This compound is part of the diazabicyclohexane family, which is known for its unique bicyclic structure. The presence of chlorine and nitrogen atoms in the ring system imparts distinct chemical properties, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,6-diazabicyclo[3.1.0]hexane typically involves cyclization reactions. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysts such as ruthenium (Ru(II)) . The reaction conditions often include the use of solvents like anhydrous tetrahydrofuran (THF) and bases such as sodium bicarbonate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale synthesis would likely involve optimizing the cyclization reactions to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,6-diazabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of azido derivatives.
Scientific Research Applications
6-Chloro-1,6-diazabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-1,6-diazabicyclo[3.1.0]hexane involves its interaction with molecular targets such as enzymes and receptors. The chlorine and nitrogen atoms in the bicyclic structure allow it to form strong interactions with biological molecules, potentially inhibiting or modifying their activity. This makes it a valuable compound in medicinal chemistry for the development of enzyme inhibitors and receptor modulators .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Known for its use in antiviral medications.
5-Acyl-6-halo-1,6-diazabicyclo[3.1.0]hexane: Studied for its unique isomerization properties.
6,6′-Dimethyl-1,1′,5,5′-tetraaza-6,6′-bi(bicyclo[3.1.0]hexane): A diaziridine derivative with interesting structural properties.
Uniqueness
6-Chloro-1,6-diazabicyclo[3.1.0]hexane is unique due to the presence of a chlorine atom, which imparts distinct reactivity and potential biological activity. This sets it apart from other similar compounds that may lack the chlorine atom or have different substituents.
Properties
CAS No. |
87689-20-1 |
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Molecular Formula |
C4H7ClN2 |
Molecular Weight |
118.56 g/mol |
IUPAC Name |
6-chloro-1,6-diazabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C4H7ClN2/c5-7-4-2-1-3-6(4)7/h4H,1-3H2 |
InChI Key |
FWQZKQBYUMWDRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2N(C1)N2Cl |
Origin of Product |
United States |
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